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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-
Tribromoacetone (CAS No. 3475-39-6), a halogenated ketone with the molecular formula
CsHsBrs0. This compound is a relevant intermediate in organic synthesis. A thorough
understanding of its spectroscopic characteristics is crucial for its identification,
characterization, and quality control in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,1,3-Tribromoacetone based
on available information and expected values derived from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.5 S 2H CH2Br
~6.5 S 1H CHBr2
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Note: Predicted values are based on the analysis of similar halogenated ketones. Actual
experimental values may vary based on solvent and instrument parameters.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~30-50 Brominated Carbons
~200 Carbonyl Carbon (C=0)[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm~—?) Intensity Assignment

~1730 Strong C=0 (carbonyl) stretch
~1250 Medium C-C stretch

~600-700 Strong C-Br stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

mlz lon Notes

Molecular ion peak cluster,

characteristic isotopic pattern
292, 294, 296, 298 [M]* for three bromine atoms. The

peak at m/z 294 is a significant

ion in the cluster.[1][2]

Fragmentation pattern
Varies [M-Br]*, etc. indicates the loss of bromine
atoms.[1][2]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 1,1,3-
Tribromoacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 1,1,3-
Tribromoacetone.

Materials and Equipment:

1,1,3-Tribromoacetone sample

Deuterated chloroform (CDCIs)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 1,1,3-Tribromoacetone in
approximately 0.6-0.7 mL of CDCIs containing 0.03% TMS in a clean, dry NMR tube.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune the probe for both *H and 3C frequencies.

e 1H NMR Acquisition:
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o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

[e]

Calibrate the chemical shift scale using the TMS signal (& 0.00 ppm for *H and 13C).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,1,3-Tribromoacetone.
Materials and Equipment:
e 1,1,3-Tribromoacetone sample

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory

o Solvent for cleaning (e.g., isopropanol)

Procedure:
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Background Spectrum: Record a background spectrum of the clean ATR crystal to account
for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the 1,1,3-Tribromoacetone sample directly
onto the ATR crystal.

Spectrum Acquisition:

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
generate the absorbance or transmittance spectrum.

o Identify and label the major absorption bands.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the
measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,1,3-

Tribromoacetone.

Materials and Equipment:

1,1,3-Tribromoacetone sample
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EIl) source
Helium as the carrier gas

Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:
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o Sample Preparation: Prepare a dilute solution of 1,1,3-Tribromoacetone in a volatile organic
solvent.

e GC-MS Setup:

o

Set the GC oven temperature program to ensure good separation and peak shape.

[¢]

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

[e]

Set the MS to operate in El mode, typically at 70 eV.

[e]

Set the mass range to be scanned (e.g., m/z 40-400).
e Injection and Analysis:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The compound will be separated on the GC column and subsequently introduced into the
MS.

o Data Analysis:

[e]

Identify the peak corresponding to 1,1,3-Tribromoacetone in the total ion chromatogram
(TIC).

[e]

Examine the mass spectrum associated with this peak.

o

Identify the molecular ion peak and major fragment ions.

[¢]

Analyze the isotopic pattern of the molecular ion to confirm the presence of three bromine
atoms.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,1,3-Tribromoacetone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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